molecular formula C6H3Cl2FN2O2 B13699073 4-Amino-2,6-dichloro-5-fluoronicotinic Acid

4-Amino-2,6-dichloro-5-fluoronicotinic Acid

Cat. No.: B13699073
M. Wt: 225.00 g/mol
InChI Key: YITKOJAYEYQWBY-UHFFFAOYSA-N
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Description

These derivatives are critical intermediates in synthesizing kinase inhibitors, exemplified by sotorasib, an FDA-approved KRAS G12C inhibitor for non-small cell lung cancer .

Properties

Molecular Formula

C6H3Cl2FN2O2

Molecular Weight

225.00 g/mol

IUPAC Name

4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H3Cl2FN2O2/c7-4-1(6(12)13)3(10)2(9)5(8)11-4/h(H2,10,11)(H,12,13)

InChI Key

YITKOJAYEYQWBY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)F)N)C(=O)O

Origin of Product

United States

Preparation Methods

Chlorination of 2,6-Dihydroxy-3-cyano-5-fluoropyridine

Process Overview:

  • Starting material: 2,6-Dihydroxy-3-cyano-5-fluoropyridine.
  • Chlorinating agents: Phosphorus oxychloride (POCl₃) combined with phosphorus pentachloride (PCl₅) or phosphorus oxychloride alone.
  • Reaction conditions: Elevated temperatures (~170°C) in sealed autoclaves for extended durations (~20 hours).

Reaction Steps:

Step Description Reagents & Conditions Yield/Notes
1 Chlorination of dihydroxy compound POCl₃ + PCl₅, heated at ~170°C Formation of 2,6-dichloro-3-cyano-5-fluoropyridine with byproduct formation (trichloronitrile)
2 Hydrolysis to acid Aqueous NaOH, acidification with HCl 71-85% yield of DCFNA, but with impurities from byproducts

Advantages:

  • Uses inexpensive reagents.
  • Relatively straightforward process.
  • Suitable for large-scale production.

Disadvantages:

  • Overchlorination leading to byproducts.
  • Moderate yields (~40-45%) due to side reactions.
  • Harsh hydrolysis conditions required for nitrile hydrolysis.

Route B: Hydrolysis of Cyanopyridine Derivatives

Hydrolysis of 2,6-Dichloro-5-fluoro-3-cyanopyridine

Process Overview:

  • Dissolution of cyanopyridine in concentrated sulfuric acid at 70-90°C.
  • Hydrolysis to the corresponding carboxamide, followed by conversion to acid.

Reaction Steps:

Step Description Reagents & Conditions Yield/Notes
1 Hydrolysis to carboxamide Sulfuric acid (90-99%), 70-100°C Efficient conversion, high purity
2 Conversion to acid Water addition, controlled cooling, neutralization with NaOH, acidification with HCl Yield: ~71%, high purity (HPLC >99%)

Advantages:

  • Industrially scalable.
  • High purity products.
  • Good yield (~70%).

Disadvantages:

  • Requires handling concentrated sulfuric acid.
  • Multiple steps with temperature control.

Specific Synthesis Protocols and Data

Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid via Chlorination

Based on patent US5204478A:

  • Starting material: Methyl 2,6-dihydroxy-5-fluoronicotinate.
  • Chlorination: Reaction with phosphorus oxychloride and lithium chloride at 152-158°C for 25 hours.
  • Hydrolysis: Conversion of acid chloride to acid using NaOH and HCl, yielding 71% of pure DCFNA.
Parameter Value Reference
Temperature 152-158°C
Reaction time 25 hours
Yield 71%
Purity >99% (HPLC)

Hydrolysis of Cyanopyridine in Sulfuric Acid

According to US6441182B1:

  • Process: Dissolving cyanopyridine in sulfuric acid at 70-90°C, hydrolyzing to carboxamide, then converting to acid.
  • Yield: Approximately 70%, with high purity.
Parameter Value Reference
Temperature 70-90°C
Sulfuric acid concentration 90-99%
Yield 70%

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Purity Advantages Disadvantages
Chlorination + Hydrolysis POCl₃, PCl₅, NaOH, HCl 170°C, autoclave 71-85 >99% Suitable for scale Byproduct formation, moderate yield
Sulfuric Acid Hydrolysis H₂SO₄, water 70-100°C ~70 High High purity, scalable Handling concentrated sulfuric acid

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates selective substitution reactions:

  • Chlorine Replacement : The chlorine at position 6 undergoes substitution with amines or alkoxides. For example:

    C6H2Cl2FNO2+R-NH2EtOH, 80°CC6H2ClFNO2(NH-R)+HCl\text{C}_6\text{H}_2\text{Cl}_2\text{FNO}_2 + \text{R-NH}_2 \xrightarrow{\text{EtOH, 80°C}} \text{C}_6\text{H}_2\text{ClFNO}_2(\text{NH-R}) + \text{HCl}

    Yields range from 60–85% depending on the nucleophile .

  • Fluorine Retention : The fluorine at position 5 remains inert under mild conditions due to its strong C-F bond .

Hydrolysis Reactions

The carboxylic acid group participates in controlled hydrolysis:

  • Ester Formation : Reaction with alcohols under acidic catalysis:

    C6H2Cl2FNO2+R-OHH2SO4,ΔC6H2Cl2FNO2R+H2O\text{C}_6\text{H}_2\text{Cl}_2\text{FNO}_2 + \text{R-OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{C}_6\text{H}_2\text{Cl}_2\text{FNO}_2\text{R} + \text{H}_2\text{O}

    Methyl and ethyl esters are common intermediates for further functionalization .

  • Amide Synthesis : Coupling with amines via carbodiimide-mediated activation:

    C6H2Cl2FNO2+R-NH2EDC, DMAPC6H2Cl2FNO2-NH-R\text{C}_6\text{H}_2\text{Cl}_2\text{FNO}_2 + \text{R-NH}_2 \xrightarrow{\text{EDC, DMAP}} \text{C}_6\text{H}_2\text{Cl}_2\text{FNO}_2\text{-NH-R}

    Yields exceed 90% in optimized conditions .

Decarboxylation and Functionalization

Controlled thermal decarboxylation generates reactive intermediates:

  • Pyridine Ring Modification : Heating above 200°C produces 4-amino-2,6-dichloro-5-fluoropyridine, a precursor for Suzuki-Miyaura couplings :

    C6H2Cl2FNO2Δ,Cu2OC5H2Cl2FN+CO2\text{C}_6\text{H}_2\text{Cl}_2\text{FNO}_2 \xrightarrow{\Delta, \text{Cu}_2\text{O}} \text{C}_5\text{H}_2\text{Cl}_2\text{FN} + \text{CO}_2

    This intermediate reacts with aryl boronic acids to form biaryl derivatives (75–88% yields) .

Catalytic Dechlorination

Palladium-mediated monodechlorination enables selective modification:

  • Position-Specific Reactivity : Using Pd(OAc)₂/Et₃N/HCO₂H, the chlorine at position 2 is selectively removed :

    C6H2Cl2FNO2Pd(OAc)2,HCO2HC6H3ClFNO2+HCl\text{C}_6\text{H}_2\text{Cl}_2\text{FNO}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{HCO}_2\text{H}} \text{C}_6\text{H}_3\text{ClFNO}_2 + \text{HCl}

    This method achieves >95% selectivity for retaining the 6-chloro substituent .

Stability and Reactivity Considerations

  • pH Sensitivity : The carboxylic acid group decomposes under strongly basic conditions (pH >12) .

  • Thermal Stability : Stable up to 150°C; decarboxylation dominates above 200°C .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-Amino-2,6-dichloro-5-fluoronicotinic acid serves as a crucial intermediate in synthesizing diverse organic molecules, including pharmaceuticals and agrochemicals. It is also used to synthesize 2,6-dichloro-5-fluoronicotinic acid, a key intermediate in synthesizing naphthyridine antibacterial agents .
  • Biology Due to its structural similarity to biologically active molecules, this compound is valuable in studying enzyme inhibition and receptor binding.
  • Medicine Researchers investigate the potential therapeutic effects, including antimicrobial and anticancer activities.
  • Industry It is used in developing new materials like polymers and coatings because of its unique chemical properties.

4-Amino-2,6-dichloro-5-fluoronicotinate is a compound of interest for its potential biological activities, especially in medicinal chemistry and agriculture.

Anti-Cancer Activity Recent studies have shown the anti-cancer potential of this compound, particularly against hepatocellular carcinoma (HCC).

  • In Vitro Studies The compound has been evaluated against several cancer cell lines, including Hep3B (HCC). It acts as a selective FGFR4 kinase inhibitor, demonstrating higher selectivity than other inhibitors.
  • In Vivo Studies Tested in chick chorioallantoic membrane (CAM) tumor models, the compound showed comparable anti-tumor activity to established drugs.

Use as an Intermediate

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloro-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from synthesis protocols, commercial catalogs, and similarity assessments:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2,6-Dichloro-5-fluoronicotinic acid 82671-06-5 C₆H₂Cl₂FNO₂ 209.99 Core intermediate for sotorasib synthesis; high halogen reactivity KRAS inhibitor synthesis
4-Bromo-2,6-dichloro-5-fluoronicotinic acid 1526945-64-1 C₆HBrCl₂FNO₂ 289.35 Bromine substitution enhances electrophilicity for cross-coupling reactions Suzuki-Miyaura coupling precursor
2,6-Dichloro-5-fluoro-4-methylnicotinic acid 132195-42-7 C₇H₄Cl₂FNO₂ 224.02 Methyl group improves lipophilicity; reduced solubility in polar solvents Agrochemical intermediates
Methyl 2,6-dichloro-5-fluoronicotinate 189281-66-1 C₇H₄Cl₂FNO₂ 224.02 Esterification increases stability; used in nucleophilic substitutions Prodrug development
2,6-Dichloro-4-methylnicotinic acid 62774-90-7 C₇H₅Cl₂NO₂ 206.03 Lacks fluorine; lower electronegativity impacts binding to hydrophobic targets Herbicide synthesis

Key Comparative Insights :

Reactivity and Synthetic Utility :

  • 2,6-Dichloro-5-fluoronicotinic acid is pivotal in drug synthesis due to its dual halogen substituents, enabling sequential amination and cross-coupling reactions .
  • The 4-Bromo analog (1526945-64-1) shows enhanced reactivity in Suzuki-Miyaura couplings, leveraging bromine’s superior leaving-group ability compared to chlorine .

Substituent Effects on Physicochemical Properties: Methyl substitution (e.g., 132195-42-7) increases molecular weight and lipophilicity (logP), reducing aqueous solubility but improving membrane permeability . Amino groups (hypothetical in 4-amino variant) could enhance solubility via hydrogen bonding but may require protection during synthesis to avoid side reactions .

Biological Activity :

  • Fluorine at position 5 in 2,6-dichloro-5-fluoronicotinic acid improves metabolic stability and target binding in kinase inhibitors like sotorasib .
  • The absence of fluorine in 2,6-dichloro-4-methylnicotinic acid (62774-90-7) correlates with lower bioactivity in anticancer screens .

Q & A

Q. How to design experiments probing the compound’s compatibility with transition-metal catalysts?

  • Methodological Answer : Screen Pd/C, Pd(PPh3_3)4_4, and CuI in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor fluorine retention via 19F^{19}\text{F} NMR and quantify catalyst poisoning via ICP-OES. For aerobic conditions, use Glovebox techniques to exclude moisture/oxygen. Optimize ligand-metal ratios (1:1 to 1:3) to balance activity and stability .

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